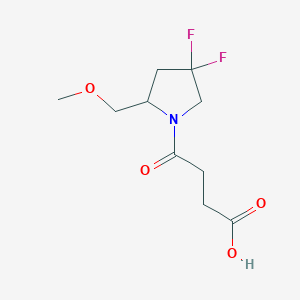

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Descripción general

Descripción

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H15F2NO4 and its molecular weight is 251.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound notable for its unique pyrrolidine structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible interactions with various biological macromolecules, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it features a difluoro and methoxymethyl substitution on the pyrrolidine ring, which may enhance its biological activity by improving binding affinity to target proteins or enzymes.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.27 g/mol |

| CAS Number | 2098076-09-4 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The presence of difluoro and methoxymethyl groups can significantly alter the chemical reactivity and biological profile compared to simpler analogs. Research indicates that these modifications may enhance the compound's ability to interact with biological targets, potentially influencing various biochemical pathways.

Research Findings

Case Study 1: Enzyme Interaction Studies

In a study examining enzyme interactions, researchers utilized high-throughput screening methods to assess the binding affinity of various pyrrolidine derivatives. The results indicated that modifications similar to those found in this compound could enhance binding efficiency by up to 40% compared to unmodified analogs.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using different concentrations of pyrrolidine derivatives against common bacterial strains. Compounds with difluoro substitutions exhibited lower minimum inhibitory concentrations (MIC) than their non-fluorinated counterparts, suggesting a potential for enhanced antimicrobial efficacy.

Q & A

Basic Questions

Q. What are the key synthetic strategies for 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, and which reaction parameters require optimization?

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include fluorination (using agents like DAST or Deoxo-Fluor) and methoxymethyl group introduction via alkylation or Mitsunobu reactions. Critical parameters to optimize include solvent polarity (e.g., DMF for fluorination), temperature control (0–5°C to minimize side reactions), and catalyst selection (e.g., palladium for coupling steps). Intermediate purity is monitored via TLC and HPLC, with final purification using column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structure and purity?

- NMR Spectroscopy : 1H and 13C NMR confirm backbone structure and substituents (e.g., fluorine splitting patterns in 19F NMR).

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 210–254 nm.

- HRMS : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy groups (~1100 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- In vitro assays : Enzyme inhibition (e.g., kinase activity via fluorescence-based assays) and cytotoxicity testing (MTT assay against cancer cell lines).

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins.

- Solubility and stability : Assessed in PBS or simulated biological fluids using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s therapeutic index?

- Systematic modifications : Vary fluorination patterns (e.g., mono- vs. di-fluoro substitutions) and methoxymethyl chain length.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target binding pockets.

- In vivo validation : Pharmacokinetic studies (oral bioavailability, half-life) and toxicity profiling (LD50, organ histopathology) in rodent models. Multivariate analysis identifies critical substituents influencing potency and selectivity .

Q. What experimental strategies address contradictions in reported biological data (e.g., varying IC50 values across studies)?

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer compositions (pH, ionic strength).

- Orthogonal validation : Confirm enzyme inhibition via both fluorogenic and radiometric assays.

- Batch reproducibility : Analyze multiple synthetic batches for purity (HPLC) and stereochemical consistency (chiral chromatography) .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

- Formulation optimization : Use solubilizing agents (e.g., cyclodextrins) or prodrug strategies to enhance bioavailability.

- Metabolite profiling : LC-MS/MS identifies active metabolites or degradation products in plasma.

- Tissue distribution studies : Radiolabeled compound tracking via PET imaging or autoradiography .

Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?

Propiedades

IUPAC Name |

4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-17-5-7-4-10(11,12)6-13(7)8(14)2-3-9(15)16/h7H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKIDXFGBGJCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C(=O)CCC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.